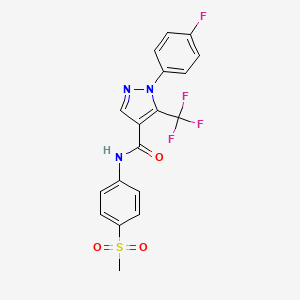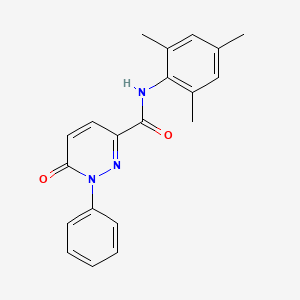
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide, also known as TAK-700, is a potent and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme plays a crucial role in the production of androgens, such as testosterone, which are important for the growth and function of the male reproductive system. TAK-700 has been studied extensively for its potential use in the treatment of prostate cancer.
Mechanism of Action
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide reduces the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells.
Biochemical and physiological effects:
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been shown to significantly reduce levels of testosterone and other androgens in the body. This can lead to a variety of physiological effects, including decreased libido, erectile dysfunction, and hot flashes. However, these effects are generally reversible once treatment is discontinued.
Advantages and Limitations for Lab Experiments
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide is a potent and selective inhibitor of CYP17A1, making it a valuable tool for studying the role of this enzyme in androgen production and prostate cancer. However, like all experimental drugs, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has limitations and potential drawbacks. For example, it may have off-target effects on other enzymes or pathways, and its potency and selectivity may vary depending on the experimental conditions.
Future Directions
There are several potential future directions for research on 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide and related compounds. One area of interest is the development of new and more potent CYP17A1 inhibitors for the treatment of prostate cancer. Another area of interest is the potential use of CYP17A1 inhibitors in other types of cancer, such as breast and ovarian cancer, where androgens may also play a role in tumor growth. Additionally, further research is needed to fully understand the long-term effects of CYP17A1 inhibition on hormone levels and overall health.
Synthesis Methods
The synthesis of 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide involves several steps, including the reaction of 2,4,6-trimethylbenzonitrile with hydrazine hydrate to form 2,4,6-trimethylpyridazine. This intermediate is then reacted with phenyl isocyanate to form the corresponding carbamate, which is subsequently converted to the final product through a series of reactions involving oxidation, cyclization, and amidation.
Scientific Research Applications
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been the subject of numerous preclinical and clinical studies for its potential use in the treatment of prostate cancer. In preclinical studies, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been shown to significantly reduce the production of androgens, which can inhibit the growth of prostate cancer cells. In clinical trials, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has demonstrated promising results in patients with advanced prostate cancer, particularly in combination with other therapies.
properties
IUPAC Name |
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-11-14(2)19(15(3)12-13)21-20(25)17-9-10-18(24)23(22-17)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSFFREUGFQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

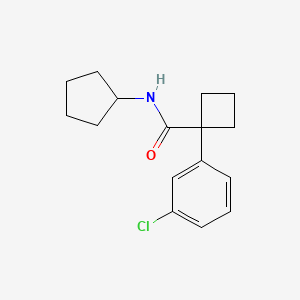

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
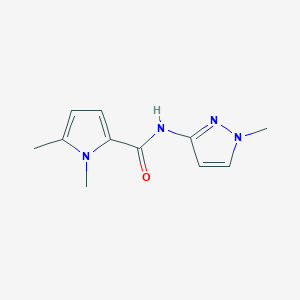
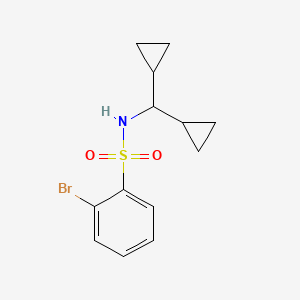
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
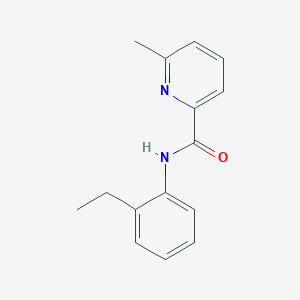
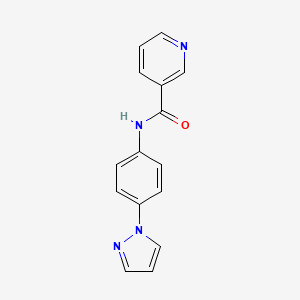
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)
